Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate
Description
Tert-butyl (S)-4-(Cbz-amino)-5-methyl-3-oxohexanoate (CAS: 191731-16-5) is a chiral ester derivative featuring a carbobenzyloxy (Cbz)-protected amine, a tert-butyl ester group, and a ketone functionality at the 3-position. Its molecular formula is C₁₉H₂₇NO₅, with an average mass of 349.427 g/mol and a single-isotope mass of 349.188923 g/mol . The compound is characterized by its (4S) stereochemistry, making it a critical intermediate in asymmetric synthesis, particularly in pharmaceutical applications where stereochemical purity is essential. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic procedures, while the Cbz group safeguards the amine from unwanted reactions .
Properties
IUPAC Name |
tert-butyl (4S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFTCDIARXOCS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459264 | |
| Record name | TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191731-16-5 | |
| Record name | TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate typically involves the protection of amino acids followed by esterification and amidation reactions. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable. The use of automated reactors and continuous flow systems is common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The cbz-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the cbz-protected amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. The cbz-protected amino group can be deprotected under specific conditions to release the free amine, which can then participate in further chemical reactions. The keto group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
(i) Chain Length and Substituent Position
- The hexanoate derivative has a 6-carbon backbone, while the heptanoate analog extends to 7 carbons.
- Both compounds feature a methyl group at position 5, but the heptanoate’s extended chain introduces conformational flexibility, which may influence interactions with enzymes or receptors .
(ii) Stereochemical Complexity
- The hexanoate has a single stereocenter at C4 (S-configuration), whereas the heptanoate has two stereocenters (C4S, C5S). This added complexity in the heptanoate may enhance enantioselectivity in catalytic reactions or binding specificity in drug design .
Biological Activity
Tert-butyl (S)-4-(Cbz-amino)-5-methyl-3-oxohexanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Tert-butyl (S)-4-(benzyloxycarbonyl)amino-5-methyl-3-oxohexanoate
- Molecular Formula : C19H27NO5
- CAS Number : 45120-30-7
- Molecular Weight : 345.43 g/mol
Physical Properties
| Property | Value |
|---|---|
| Solubility | Highly soluble |
| Log P (octanol-water) | 0.09 |
| Melting Point | Not available |
This compound exhibits various biological activities, primarily through its role as an amino acid derivative. Its mechanisms include:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by modulating reactive oxygen species (ROS) levels. This is crucial in protecting cells from damage associated with oxidative stress.
- Cell Proliferation and Apoptosis : Research indicates that it may influence cell survival pathways, potentially enhancing cell proliferation while inhibiting apoptosis under certain conditions.
Case Studies and Research Findings
- Neuroprotective Effects : In a study evaluating neuroprotective agents, this compound demonstrated significant protection against oxidative stress-induced cell death in neuronal cell lines. The compound was found to activate the Akt signaling pathway, which is known for its role in cell survival and anti-apoptotic mechanisms .
- Oxidative Stress Modulation : Another study highlighted the compound's ability to reduce intracellular ROS levels and improve mitochondrial membrane potential (MMP) in various cell types exposed to oxidative stress conditions, such as oxygen-glucose deprivation and reperfusion injury .
- Antioxidative Stress Mechanism : The compound's antioxidative properties were linked to the upregulation of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), both of which are critical for cellular defense against oxidative damage .
Research Data
The following table summarizes key research findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
